

Spectral Data of 3',4'-Dimethylacetanilide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N*-(3,4-Dimethylphenyl)acetamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3',4'-Dimethylacetanilide (**N-(3,4-dimethylphenyl)acetamide**), a compound of interest in chemical synthesis and drug development. This document includes tabulated spectral data, detailed experimental protocols for its synthesis and spectral analysis, and a workflow diagram for its characterization.

Core Data Presentation

The following tables summarize the key spectral data for 3',4'-Dimethylacetanilide, facilitating easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Data of 3',4'-Dimethylacetanilide

¹ H NMR (400 MHz, CDCl ₃)	¹³ C NMR
Chemical Shift (δ) in ppm	Chemical Shift (δ) in ppm
7.33 (s, 1H, Ar-H)	168.2 (C=O)
7.27 (d, J=8.2 Hz, 1H, Ar-H)	137.0 (Ar-C)
7.07 (d, J=8.2 Hz, 1H, Ar-H)	135.5 (Ar-C)
2.24 (s, 3H, Ar-CH ₃)	129.9 (Ar-CH)
2.23 (s, 3H, Ar-CH ₃)	121.3 (Ar-CH)
2.16 (s, 3H, COCH ₃)	117.5 (Ar-CH)
Broad singlet for NH proton is also observed	24.4 (COCH ₃)
19.8 (Ar-CH ₃)	
19.3 (Ar-CH ₃)	

Table 2: Infrared (IR) Spectroscopy Data of 3',4'-Dimethylacetanilide

Frequency (cm ⁻¹)	Assignment
~3300	N-H stretch
~3050	Aromatic C-H stretch
~2920	Aliphatic C-H stretch
~1660	C=O stretch (Amide I)
~1550	N-H bend (Amide II)
~1450	C-H bend
~1370	C-N stretch
~820	Aromatic C-H bend (out-of-plane)

Table 3: Mass Spectrometry (MS) Data of 3',4'-Dimethylacetanilide

m/z	Relative Intensity	Assignment
163	High	$[M]^+$ (Molecular Ion)
121	High	$[M - C_2H_2O]^+$
106	Medium	$[M - C_2H_2O - CH_3]^+$
91	Medium	$[C_7H_7]^+$
77	Low	$[C_6H_5]^+$
43	High	$[CH_3CO]^+$

Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of 3',4'-Dimethylacetanilide are provided below.

Synthesis of 3',4'-Dimethylacetanilide

This protocol is adapted from the established synthesis of acetanilides from their corresponding anilines.[\[1\]](#)

Materials:

- 3,4-Dimethylaniline
- Acetic anhydride
- Glacial acetic acid
- Sodium bicarbonate (solid)
- Methylene chloride
- Magnesium sulfate (anhydrous)
- Water

- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylaniline in glacial acetic acid.
- Slowly add acetic anhydride to the stirred solution. The addition should be done at a rate that allows the temperature of the mixture to rise gradually to approximately 60°C.
- After the addition is complete, continue stirring the mixture and allow it to cool to room temperature.
- Remove the solvent under reduced pressure (rotary evaporation).
- To the residue, add a mixture of ice and water, followed by methylene chloride.
- Stir the mixture vigorously and carefully add solid sodium bicarbonate in portions until the aqueous layer is neutralized (test with pH paper).
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and evaporate the solvent to yield the crude 3',4'-dimethylacetanilide.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 10-20 mg of purified 3',4'-Dimethylacetanilide in about 0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 3-4 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 512-1024 scans.
 - Relaxation Delay: 2-5 seconds.

2. Infrared (IR) Spectroscopy

- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount (1-2 mg) of dry 3',4'-Dimethylacetanilide with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
 - Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.

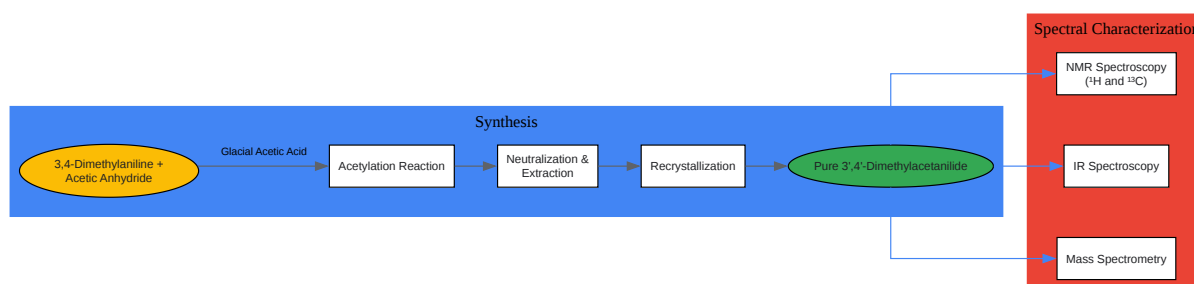
3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

- Sample Introduction: Introduce a small amount of the sample, either directly via a solid probe or after separation using Gas Chromatography (GC).
- Data Acquisition:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and spectral characterization of 3',4'-Dimethylacetanilide.



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Caption: Workflow for the synthesis and spectral analysis of 3',4'-Dimethylacetanilide.

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References

- 1. benchchem.com [benchchem.com]
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